molecular formula C10H12O6S2 B1653934 Methyl 3,4-dimethanesulfonylbenzoate CAS No. 2055119-37-2

Methyl 3,4-dimethanesulfonylbenzoate

Cat. No. B1653934
CAS RN: 2055119-37-2
M. Wt: 292.3
InChI Key: BTENMFGJJVWDOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,4-dimethanesulfonylbenzoate is a chemical compound with the CAS Number: 2055119-37-2 and a molecular weight of 292.33 . It is also known as methyl 3,4-bis (methylsulfonyl)benzoate .


Molecular Structure Analysis

The linear formula of this compound is C10H12O6S2 . The InChI code is 1S/C10H12O6S2/c1-16-10(11)7-4-5-8(17(2,12)13)9(6-7)18(3,14)15/h4-6H,1-3H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.33 . Its IUPAC name is methyl 3,4-bis (methylsulfonyl)benzoate .

Mechanism of Action

The mechanism of action of Methyl 3,4-dimethanesulfonylbenzoate 3,4-dimethanesulfonylbenzoate is not well understood. However, it is believed that the compound acts as a nucleophile in organic reactions. The 3,4-dimethanesulfonylbenzoyl group is known to be a good leaving group, which makes it useful in various reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound 3,4-dimethanesulfonylbenzoate. However, it has been reported to have low toxicity and is not considered to be a hazardous substance.

Advantages and Limitations for Lab Experiments

Methyl 3,4-dimethanesulfonylbenzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile reagent that can be used in various organic reactions. However, the compound has some limitations as well. It is not soluble in water, which limits its use in aqueous reactions. In addition, the 3,4-dimethanesulfonylbenzoyl group can be difficult to remove from molecules, which can complicate downstream purification steps.

Future Directions

There are several future directions for the use of Methyl 3,4-dimethanesulfonylbenzoate 3,4-dimethanesulfonylbenzoate in scientific research. One area of interest is the development of new synthetic routes for the compound. Another area of interest is the use of the compound as a building block for the synthesis of new biologically active compounds. In addition, the compound could be used as a tool for the study of organic reactions and mechanisms.

Scientific Research Applications

Methyl 3,4-dimethanesulfonylbenzoate has various applications in scientific research. It is commonly used as a reagent in organic synthesis to introduce the 3,4-dimethanesulfonylbenzoyl group into molecules. The compound is also used as a protecting group for amines, alcohols, and carboxylic acids. In addition, it has been used as a starting material for the synthesis of various biologically active compounds.

properties

IUPAC Name

methyl 3,4-bis(methylsulfonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O6S2/c1-16-10(11)7-4-5-8(17(2,12)13)9(6-7)18(3,14)15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTENMFGJJVWDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701219704
Record name Benzoic acid, 3,4-bis(methylsulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2055119-37-2
Record name Benzoic acid, 3,4-bis(methylsulfonyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055119-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,4-bis(methylsulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,4-dimethanesulfonylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3,4-dimethanesulfonylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3,4-dimethanesulfonylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3,4-dimethanesulfonylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3,4-dimethanesulfonylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3,4-dimethanesulfonylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.